N1-(2,5-difluorophenyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-isopropyloxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and isopropyloxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-isopropyloxalamide typically involves the reaction of 2,5-difluoroaniline with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate, which is then treated with a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-isopropyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-methyloxalamide
- N1-(3,5-difluorophenyl)-N2-isopropyloxalamide
- N1-(2,4-difluorophenyl)-N2-isopropyloxalamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-isopropyloxalamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVZSFPSUTLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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